molecular formula C7H9NO2 B1451493 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one CAS No. 371765-69-4

4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

Cat. No. B1451493
CAS RN: 371765-69-4
M. Wt: 139.15 g/mol
InChI Key: ZBAXPNQGKAJZAZ-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one, also known as 4-HMMP, is an organic compound that has become increasingly important in the scientific community due to its wide range of applications. 4-HMMP is a versatile compound that can be used in a variety of synthetic processes, and its unique properties have made it a popular choice for a wide range of research applications.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Complex Formation : 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one and related compounds have been synthesized and used to form complexes with various metals. For example, 3-hydroxy-1-methylpyridine-2(1H)-thione, a similar compound, forms stable Fe(III) and Ga(III) complexes, demonstrating the potential of these compounds in metal coordination chemistry (Katoh, Harada, & Saito, 2006).

Photochemistry

  • Photochemical Reactions : In the field of photochemistry, 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one derivatives have been involved in reactions yielding various pyridine derivatives. This illustrates their role in photochemical transformations, contributing to the development of novel photochemical processes (Stenberg & Travecedo, 1971).

Phytotoxic Activity

  • Phytotoxic Applications : Derivatives of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one have been evaluated for their phytotoxic activity. These studies contribute to understanding how these compounds affect plant growth, offering potential insights for agricultural and herbicidal applications (Demuner et al., 2009).

Solubility Improvement

  • Improving Drug Solubility : The solubility of drug-like compounds is a critical aspect of pharmaceutical development. 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one has been used as a base molecule to improve solubility, showcasing its importance in medicinal chemistry (Machado et al., 2013).

Sensor Development

  • Sensor Development : The structural properties of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one derivatives have been exploited to develop sensors. For example, their ability to selectively sense sulphide ions highlights the potential of these compounds in environmental and biological sensing technologies (Chakraborty, Mondal, & Chattopadhyay, 2020).

properties

IUPAC Name

4-(hydroxymethyl)-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-8-3-2-6(5-9)4-7(8)10/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAXPNQGKAJZAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20666187
Record name 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

CAS RN

371765-69-4
Record name 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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